
6-Methyl-4-(propan-2-yl)naphthalene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-(propan-2-yl)naphthalene-1-carbaldehyde is an organic compound belonging to the naphthalene family It is characterized by a naphthalene ring substituted with a methyl group at the 6th position, an isopropyl group at the 4th position, and an aldehyde group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(propan-2-yl)naphthalene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields 4-(propan-2-yl)naphthalene, which is then subjected to a Vilsmeier-Haack reaction to introduce the formyl group at the 1st position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by formylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-4-(propan-2-yl)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and isopropyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 6-Methyl-4-(propan-2-yl)naphthalene-1-carboxylic acid.
Reduction: 6-Methyl-4-(propan-2-yl)naphthalene-1-methanol.
Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
6-Methyl-4-(propan-2-yl)naphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 6-Methyl-4-(propan-2-yl)naphthalene-1-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isopropyl-6-methyl-1-methylene-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the aldehyde group.
6-Methyl-1-methylidene-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene: Another similar compound with a different substitution pattern.
Uniqueness
6-Methyl-4-(propan-2-yl)naphthalene-1-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of methyl, isopropyl, and aldehyde substituents on the naphthalene ring makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
105986-09-2 |
|---|---|
Formule moléculaire |
C15H16O |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C15H16O/c1-10(2)13-7-5-12(9-16)14-6-4-11(3)8-15(13)14/h4-10H,1-3H3 |
Clé InChI |
BHMOHAZAKCXEQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=C2C=C1)C=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


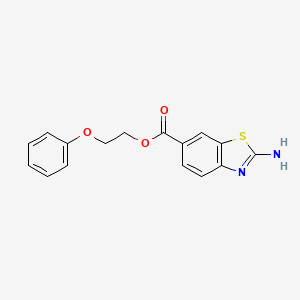
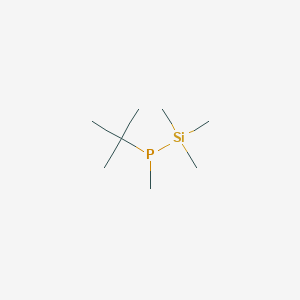
![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)


![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)
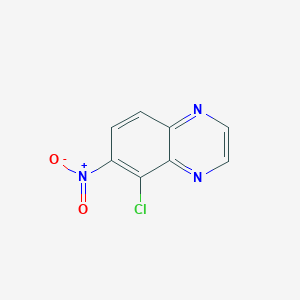
![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
mercury](/img/structure/B14318694.png)
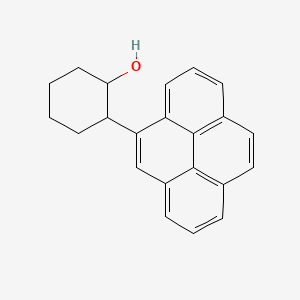
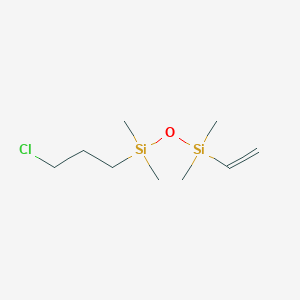
![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
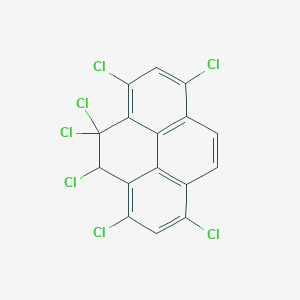
![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)
